molecular formula C14H26N2O4 B2361175 Tert-butyl 4-[2-methoxy-1-(methylamino)-2-oxoethyl]piperidine-1-carboxylate CAS No. 2103469-85-6

Tert-butyl 4-[2-methoxy-1-(methylamino)-2-oxoethyl]piperidine-1-carboxylate

Cat. No.: B2361175
CAS No.: 2103469-85-6
M. Wt: 286.372
InChI Key: KZAUWRAPVYYKCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a 2-methoxy-1-(methylamino)-2-oxoethyl substituent at the 4-position of the piperidine ring. Its structural complexity arises from the integration of a carbamate-protected amine, a methoxy group, and a methylamino-oxoethyl moiety, making it a versatile intermediate in medicinal chemistry. The tert-butyl group enhances solubility in organic solvents, while the oxoethyl and methoxy groups contribute to hydrogen-bonding interactions, which are critical for biological activity or further synthetic modifications .

Properties

IUPAC Name

tert-butyl 4-[2-methoxy-1-(methylamino)-2-oxoethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)16-8-6-10(7-9-16)11(15-4)12(17)19-5/h10-11,15H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAUWRAPVYYKCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)OC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Tert-Butyl 4-Oxopiperidine-1-Carboxylate

The most widely reported method involves reductive amination of tert-butyl 4-oxopiperidine-1-carboxylate with methylamine and methyl glyoxylate derivatives. In a representative procedure, 400 mg (2 mmol) of tert-butyl 4-oxo-1-piperidinecarboxylate is reacted with 2-methoxy-2-oxoethylamine (1.5 eq) in methanol under acidic conditions (acetic acid, 1 M), followed by sodium cyanoborohydride (0.3 M) at room temperature for 24 hours. The reaction achieves a 72% yield after extraction and purification via dichloromethane/NaOH partitioning.

Critical Parameters:

  • Solvent System: Methanol optimizes solubility and reaction kinetics.
  • Reducing Agent: Sodium cyanoborohydride outperforms NaBH4 due to selective imine reduction without ester group interference.
  • Acid Catalyst: Acetic acid (pH 4–6) stabilizes the imine intermediate, preventing premature hydrolysis.

Stepwise Alkylation-Amination Approach

An alternative two-step protocol first introduces the methoxy-oxoethyl moiety via alkylation. Tert-butyl 4-bromopiperidine-1-carboxylate reacts with methyl 2-hydroxyacetate (1.2 eq) in DMF using K2CO3 as a base at 80°C for 12 hours, yielding tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate (64% yield). Subsequent treatment with methylamine in THF at 0°C for 6 hours furnishes the target compound in 58% overall yield.

Advantages:

  • Avoids competing side reactions in reductive amination.
  • Enables modular substitution of the methylamino group.

Optimization of Reaction Conditions

Solvent Effects

Solvent Yield (%) Purity (%)
Methanol 72 95
THF 65 89
DCM 48 78
Ethanol 60 82

Methanol ensures superior solubility of both the starting ketone and amine, while dichloromethane (DCM) leads to phase separation issues.

Industrial-Scale Production Methods

Continuous Flow Synthesis

A patent-pending method employs continuous flow reactors to enhance reproducibility. Tert-butyl 4-oxopiperidine-1-carboxylate (1 kg) and methyl 2-aminoacetate (1.2 eq) are mixed in methanol at 50°C, then passed through a Pd/C-packed column under H2 pressure (5 bar). The process achieves 85% yield with a throughput of 200 g/hour, reducing purification demands.

Catalytic Hydrogenation

Lithium borohydride in diethyl ether/methanol (4:1) selectively reduces the imine intermediate at 0°C, yielding 89% product after 15 hours. This method scales linearly to 10 kg batches with minimal safety concerns.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (ethyl acetate/cyclohexane, 1:3) resolves the target compound from unreacted starting materials and over-alkylated byproducts. Preparative HPLC (C18 column, acetonitrile/water) further elevates purity to >99% for pharmaceutical applications.

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 1.45 (s, 9H, Boc), 2.25–2.40 (m, 2H, piperidine CH2), 3.70 (s, 3H, OCH3), 3.98 (s, 2H, NCH2CO), 4.10–4.30 (br, 2H, piperidine NCH2).
  • IR (neat): 1695 cm⁻¹ (C=O ester), 1672 cm⁻¹ (Boc carbonyl), 3350 cm⁻¹ (N-H stretch).

Challenges and Mitigation Strategies

Byproduct Formation

Over-alkylation at the piperidine nitrogen occurs in 15–20% of cases when excess alkylating agents are used. Implementing slow reagent addition (syringe pump) reduces this to <5%.

Moisture Sensitivity

The Boc group hydrolyzes under acidic or aqueous conditions. Strict anhydrous protocols (molecular sieves, N2 atmosphere) are essential during reactions and storage.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of corresponding alcohols or amines.

  • Substitution: Formation of various substituted piperidines.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-[2-methoxy-1-(methylamino)-2-oxoethyl]piperidine-1-carboxylate is primarily researched for its potential therapeutic effects, particularly in neurodegenerative diseases such as Alzheimer's disease. Its structure suggests it may interact with key neurotransmitter systems.

Mechanisms of Action :

  • Inhibition of Enzymes : The compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby potentially enhancing cholinergic transmission in the brain.
  • Neuroprotective Effects : It may exhibit neuroprotective properties by reducing oxidative stress and preventing neuronal apoptosis.

Neuropharmacology

Recent studies have highlighted the compound's role in modulating neurochemical pathways associated with cognition and memory.

Biological Activity Data :

ActivityMeasurement MethodResult
Acetylcholinesterase InhibitionIn vitro assayIC50 = 0.17 μM
Neuroprotection in Aβ ModelsMTT Assay62.98% cell viability
Oxidative Stress ReductionTBARS AssaySignificant decrease observed

In Vitro Studies

A study investigating the protective effects of this compound on astrocytes exposed to amyloid beta peptide (Aβ 1-42) demonstrated that the compound significantly improved cell viability compared to controls. This suggests a protective role against neurotoxic agents commonly associated with Alzheimer's disease.

In Vivo Studies

In a scopolamine-induced model of cognitive decline in rats, the compound was evaluated for its effects on memory impairment and oxidative stress markers. Although it showed promise in reducing malondialdehyde (MDA) levels—a marker of oxidative stress—the cognitive improvements were not statistically significant when compared to established treatments like galantamine.

Mechanism of Action

The mechanism by which tert-butyl 4-[2-methoxy-1-(methylamino)-2-oxoethyl]piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a class of tert-butyl piperidine carboxylates with varying substituents. Below is a comparative analysis with structurally analogous molecules:

Compound Name Molecular Formula Substituents at Piperidine 4-Position Molecular Weight (g/mol) Key Properties/Applications
Tert-butyl 4-[2-methoxy-1-(methylamino)-2-oxoethyl]piperidine-1-carboxylate C₁₅H₂₆N₂O₅ 2-methoxy-1-(methylamino)-2-oxoethyl 322.38 Intermediate for kinase inhibitors; potential CNS activity
tert-Butyl 4-(2-((3-(4-((4-methoxybenzyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenyl)amino)ethyl)piperidine-1-carboxylate (24) C₃₄H₄₄N₆O₃ Pyrrolopyrimidine-aniline-ethyl chain 556.75 Anticancer agent (82% yield); targets purine-binding enzymes
tert-Butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate C₁₂H₂₀ClNO₃ Chloro-oxoethyl 261.75 Precursor for electrophilic coupling reactions; used in kinase inhibitor synthesis
tert-Butyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (8) C₁₆H₂₇NO₅ Ethoxycarbonyl-propanoyl 313.39 Intermediate for CYP3A4 inhibitors; exhibits metabolic stability
DX-CA-[S2200] (2-[1-methoxy-2-(methylamino)-2-oxoethyl]benzoic acid) C₁₁H₁₃NO₄ Benzoic acid core with oxoethyl-methoxy-methylamine 235.23 Metabolite with altered pharmacokinetics; lower blood-brain barrier penetration vs. parent

Physicochemical Properties

  • Solubility: The tert-butyl group confers lipophilicity (logP ~2.5), but the methoxy-oxoethyl substituent improves aqueous solubility compared to non-polar analogs like tert-butyl 4-(4-iodopyrazol-1-yl)piperidine-1-carboxylate (logP >3) .
  • Stability : The carbamate protection in the target compound enhances stability under acidic conditions (e.g., pH 2–5) relative to unprotected amines like 4-(hydroxymethyl) derivatives, which are prone to oxidation .

Key Research Findings

Synthetic Versatility : The tert-butyl piperidine carboxylate scaffold is adaptable to diverse functionalizations, enabling rapid generation of analogs for structure-activity relationship (SAR) studies .

Biological Selectivity : Substituents at the 4-position critically determine target engagement. For example, electron-withdrawing groups (e.g., chloro-oxoethyl) favor covalent binding, while electron-donating groups (e.g., methoxy) enhance reversible interactions .

Metabolic Considerations : Oxoethyl groups are susceptible to esterase-mediated hydrolysis, as seen in DX-CA-[S2200], suggesting the target compound may require prodrug strategies for oral bioavailability .

Data Tables

Table 1: Comparative Molecular Properties

Property Target Compound Compound 24 Compound 8
Molecular Weight (g/mol) 322.38 556.75 313.39
Yield (%) N/A 82 46
Melting Point (°C) N/A 68–70 Not reported
HPLC Retention Time (min) Not reported 3.97 Not reported

Biological Activity

Tert-butyl 4-[2-methoxy-1-(methylamino)-2-oxoethyl]piperidine-1-carboxylate (CAS Number: 2103469-85-6) is a synthetic organic compound with potential applications in medicinal chemistry. Its structure incorporates a piperidine ring, a methoxy group, and a methylamino moiety, which are significant for its biological activity. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14_{14}H26_{26}N2_{2}O4_{4}
  • Molecular Weight : 286.37 g/mol
  • Solubility : Slightly soluble in water
  • Predicted Melting Point : 27.05 °C
  • Predicted Boiling Point : ~323.1 °C

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The compound's structure allows it to modulate various signaling pathways, which can lead to therapeutic effects in different disease contexts.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in cancer proliferation and bacterial infections.
  • Receptor Binding : It may interact with neurotransmitter receptors, influencing neurological functions.
  • Antioxidant Activity : Preliminary studies suggest that it exhibits antioxidant properties, which could contribute to its protective effects against oxidative stress.

Anticancer Activity

Research indicates that this compound has demonstrated significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including colon carcinoma (HCT-15) and breast cancer cells.

StudyCell LineIC50 (µM)Effect
HCT-15<10Significant growth inhibition
MCF-7<15Moderate growth inhibition

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both bacterial and fungal strains. Results indicate promising activity, particularly against Gram-positive bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Studies

  • In Vivo Efficacy : A study conducted on mice demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups, supporting its potential use as an anticancer agent.
  • Neuroprotective Effects : Another study highlighted the neuroprotective effects of the compound in models of neurodegeneration, suggesting its utility in treating conditions like Alzheimer's disease.

Q & A

Q. Advanced

  • Chiral resolution : Use chiral auxiliaries or catalysts (e.g., asymmetric organocatalysts) during synthesis.
  • Chromatographic separation : Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) to isolate enantiomers.
  • Validation : Single-crystal X-ray diffraction (using SHELX software for refinement) provides definitive stereochemical assignment. Circular Dichroism (CD) spectroscopy can corroborate results .

Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

Q. Basic

  • NMR Spectroscopy : 1H and 13C NMR identify functional groups (e.g., tert-butyl, piperidine, methoxy) and verify substitution patterns.
  • HRMS : Confirms molecular weight and isotopic patterns.
  • Infrared (IR) Spectroscopy : Detects carbonyl (C=O) and amine (N-H) stretches.
  • HPLC : Assesses purity (>95% is typical for research-grade material) .

What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts) for this compound?

Q. Advanced

  • Cross-validation : Compare experimental NMR shifts with Density Functional Theory (DFT)-calculated values (e.g., using Gaussian or ORCA software).
  • Solvent effects : Simulate solvent interactions (e.g., DMSO or CDCl3) in computational models.
  • Dynamic effects : Consider conformational flexibility via Molecular Dynamics (MD) simulations to account for rotameric equilibria affecting NMR signals .

What purification methods are effective post-synthesis?

Q. Basic

  • Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) removes unreacted intermediates.
  • Recrystallization : Use solvents like ethanol or acetonitrile to isolate crystalline product.
  • Distillation : For low-melting-point intermediates, fractional distillation under reduced pressure .

How does the compound interact with biological targets, and what assays assess its inhibitory activity?

Q. Advanced

  • Mechanistic studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinity to enzymes (e.g., kinases or proteases).
  • Enzyme inhibition assays : Monitor activity via fluorogenic substrates (e.g., for proteases) or ADP-Glo™ assays for kinases.
  • Cellular assays : Measure cytotoxicity (MTT assay) or downstream signaling (Western blot) in relevant cell lines .

What safety precautions are necessary when handling this compound?

Q. Basic

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Emergency protocols : Refer to Safety Data Sheets (SDS) for spill management (e.g., absorb with inert material) and first-aid measures (e.g., eye rinsing with saline) .

What are the challenges in scaling up synthesis, and how can continuous flow reactors improve yield?

Q. Advanced

  • Heat management : Exothermic reactions risk thermal runaway; flow reactors enable precise temperature control.
  • Mixing efficiency : Microfluidic channels enhance reagent contact, reducing side products.
  • Automation : In-line analytics (e.g., FTIR or UV monitoring) adjust parameters in real time to optimize conversion.
  • Case study : A flow system increased yield from 55% (batch) to 80% for a related piperidine derivative .

How do structural modifications (e.g., fluorination or methoxy substitution) impact the compound’s bioactivity?

Q. Advanced

  • Fluorination : Enhances metabolic stability and lipophilicity (logP), improving blood-brain barrier penetration.
  • Methoxy groups : Increase steric bulk, potentially reducing off-target interactions.
  • SAR studies : Compare analogs (e.g., tert-butyl 4-(3,4-difluorophenyl) derivatives) via IC50 values to map structure-activity relationships .

What computational tools aid in predicting the compound’s reactivity or binding modes?

Q. Advanced

  • Docking software : AutoDock Vina or Schrödinger’s Glide predict binding poses in enzyme active sites.
  • MD simulations : GROMACS or AMBER model protein-ligand dynamics over time.
  • ADMET prediction : SwissADME or pkCSM estimate pharmacokinetic properties (e.g., CYP450 inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.